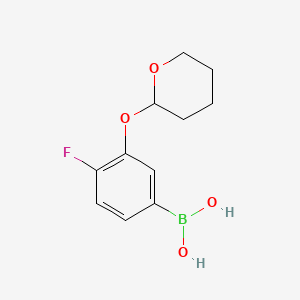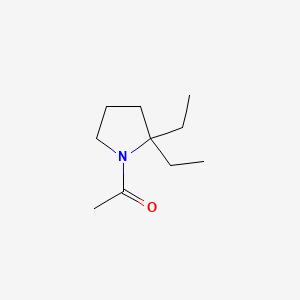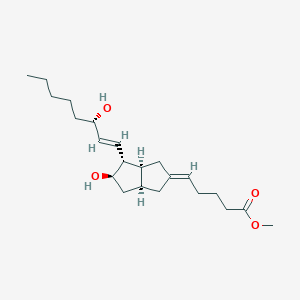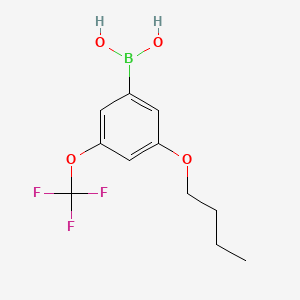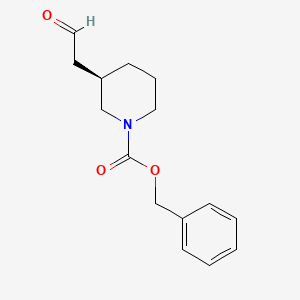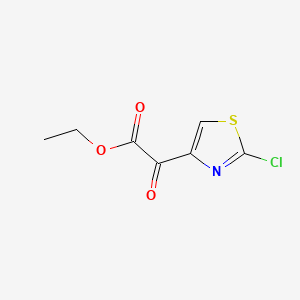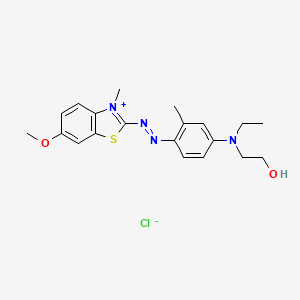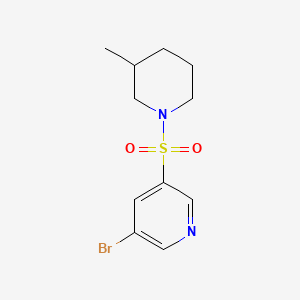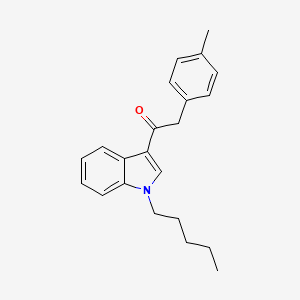
2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone, also known as JWH-018, is a synthetic cannabinoid that was developed by John W. Huffman in the late 1990s. JWH-018 is a member of the naphthoylindole family of chemicals and is a potent agonist of the cannabinoid receptor CB1, with a Ki of 0.78nM. It is one of the most widely used recreational drugs and is commonly found in herbal incense blends.
Applications De Recherche Scientifique
Cannabimimetic Compounds Identification : This compound is structurally related to a group of cannabimimetic compounds, including RCS-4 and JWH-210, which have been seized and analyzed in Belgium. These compounds are often found in herbal mixtures and are smoked for their cannabis-like effects. The study reports detailed structural and spectral elucidation of these compounds, including 2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone (Denooz et al., 2013).
Forensic Chemistry Applications : A study on paper spray ionization mass spectrometry (PS-MS) applied to forensic chemistry mentioned the analysis of similar compounds, emphasizing the utility of this technique in identifying and quantifying illicit drugs, including synthetic cannabinoids (Domingos et al., 2017).
Antitumor Potential from Natural Products : Research on the fungus Penicilliumcrustosum YN-HT-15 isolated compounds structurally related to 2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone, exploring their potential as antitumor chemical entities (Liu et al., 2014).
Inhibition of HIV-1 Replication : Novel derivatives structurally related to 2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, indicating their potential application in antiviral therapies (Che et al., 2015).
Photochemistry Studies : Research into the photochemistry and crystal structures of similar α-adamantylacetophenone compounds has been conducted, which could have implications for understanding the photochemical behavior of related compounds (Fu et al., 1998).
Anti-Breast Cancer Agents : A study involved the synthesis of thiazolyl(hydrazonoethyl)thiazoles using a derivative structurally related to 2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone as a building block, with the aim of developing potential anti-breast cancer agents (Mahmoud et al., 2021).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-(1-pentylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-18-12-10-17(2)11-13-18/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVYYNBRAJBCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016264 |
Source


|
| Record name | JWH-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-(1-pentylindol-3-YL)ethanone | |
CAS RN |
864445-41-0 |
Source


|
| Record name | JWH-208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-208 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU1DA9SRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


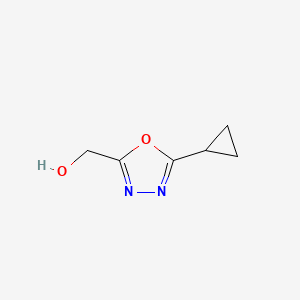

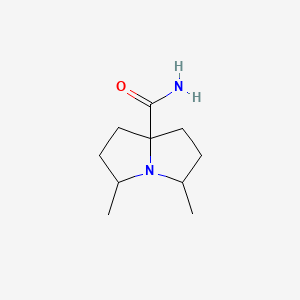
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
